molecular formula C9H13N3O B15316934 N,N-Dimethyl-1-phenylhydrazine-1-carboxamide CAS No. 52185-22-5

N,N-Dimethyl-1-phenylhydrazine-1-carboxamide

Cat. No.: B15316934
CAS No.: 52185-22-5
M. Wt: 179.22 g/mol
InChI Key: ZHYCGIVSCOHRJD-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-phenylhydrazine-1-carboxamide is a hydrazinecarboxamide derivative recognized as a versatile scaffold in medicinal chemistry research for developing potential antimicrobial and anticancer agents . The hydrazinecarboxamide (semicarbazide) moiety is known to be a privileged structure that facilitates interactions with diverse biological targets, making it a compound of significant interest for investigating new therapeutic strategies . These derivatives have demonstrated potent activity against a broad spectrum of bacterial and fungal pathogens, highlighting their potential to address the critical global health challenge of rising antimicrobial resistance . Furthermore, research on related structures shows that the hydrazinecarboxamide scaffold can be combined with other bioactive molecules, leading to hybrid compounds with promising biological profiles, including activity against resistant strains . In oncology research, analogous compounds incorporating the thiosemicarbazide functional group have exhibited potent anticancer effects by targeting crucial pathways such as PI3K/Akt/mTOR, which regulates cell growth and survival. These compounds can inhibit tumor survival, induce apoptosis, and cause cell cycle arrest in cancer cell lines . The phenyl and dimethyl substituents on the hydrazine nitrogen atoms influence the electron density and steric profile of the molecule, which can govern its reactivity and binding affinity with molecular targets . Researchers are exploring these properties to develop novel agents that may overcome drug resistance. This product is intended for research applications in biochemistry and drug discovery and is not for diagnostic or therapeutic use. For research use only. Not for human or veterinary use.

Properties

CAS No.

52185-22-5

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-amino-3,3-dimethyl-1-phenylurea

InChI

InChI=1S/C9H13N3O/c1-11(2)9(13)12(10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3

InChI Key

ZHYCGIVSCOHRJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C1=CC=CC=C1)N

Origin of Product

United States

Biological Activity

N,N-Dimethyl-1-phenylhydrazine-1-carboxamide, a derivative of phenylhydrazine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of dimethylformamide dimethyl acetal with phenylhydrazine in the presence of appropriate catalysts. The resulting compound can be further modified to enhance its biological activity. The synthetic route is crucial as it influences the yield and purity of the final product.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against Candida albicans, revealing that several exhibited potent antifungal activity, outperforming conventional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values for some derivatives were notably low, indicating their potential as effective antifungal agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been documented in several studies. For instance, derivatives showed comparable anti-inflammatory effects to indomethacin, a well-known anti-inflammatory drug. Statistical analyses demonstrated significant reductions in inflammation markers when tested in vitro, suggesting a mechanism that could involve the inhibition of pro-inflammatory cytokines .

Antioxidant Activity

Antioxidant activity is another vital aspect of this compound's profile. Studies have shown that derivatives possess considerable radical scavenging abilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

Case Study 1: Antifungal Efficacy

In a recent investigation, 52 N′-phenylhydrazide derivatives were synthesized and tested for antifungal activity against multiple strains of C. albicans. The study highlighted that certain compounds exhibited MIC values below 4 µg/mL against fluconazole-resistant strains. These findings underscore the potential of this compound derivatives as novel antifungal agents .

Case Study 2: Anti-inflammatory Mechanisms

A detailed analysis involving in vitro models demonstrated that compounds derived from N,N-Dimethyl-1-phenylhydrazine exhibited significant anti-inflammatory effects by inhibiting the production of nitric oxide and other inflammatory mediators. The study utilized various assays to quantify these effects, establishing a clear link between chemical structure and biological activity .

Data Summary

Biological Activity Tested Compounds MIC (µg/mL) Reference
AntifungalN,N-Dimethyl-1-phenylhydrazine derivatives< 4 (fluconazole-resistant)
Anti-inflammatoryVarious derivativesSignificant reduction in markers
AntioxidantSelected derivativesHigh radical scavenging ability

Chemical Reactions Analysis

Condensation Reactions

The hydrazine group facilitates condensation with aldehydes or ketones. This reaction proceeds via nucleophilic attack of the hydrazine’s NH group on the carbonyl carbon, forming hydrazone derivatives. Key features include:

  • Reagents : Aromatic aldehydes (e.g., benzaldehyde), aliphatic ketones.

  • Conditions : Acid catalysis (e.g., HCl, acetic acid) or base-mediated.

  • Products : Hydrazones with potential bioactivity, such as antimicrobial agents .

The reaction mechanism involves:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by the hydrazine’s NH group.

  • Elimination of water to form the hydrazone .

Nucleophilic Substitution

The carboxamide’s electron-rich nitrogen can participate in alkylation or acylation reactions:

  • Alkylation :

    • Reagents : Alkyl halides (e.g., benzyl bromide).

    • Conditions : Base (e.g., NaH) in polar aprotic solvents (e.g., DMF).

    • Products : N-Alkylated derivatives, enhancing lipophilicity for drug design .

  • Acylation :

    • Reagents : Acid chlorides or anhydrides.

    • Products : Acylated carboxamides with modified electronic properties.

Photolytic Degradation

Exposure to UV light induces N–N bond cleavage, analogous to nitrosamine photolysis :

  • Mechanism :

    • Excitation to a singlet or triplet state.

    • Homolytic cleavage of the N–N bond, generating radicals.

    • Recombination or secondary reactions (e.g., oxidation, hydrolysis).

  • Products : Dimethylamine, phenylcarboxamide fragments, and formic acid under aqueous conditions .

Reactivity with Organometallic Reagents

The hydrazine moiety reacts with Grignard or organolithium reagents:

  • Mechanism :

    • Nucleophilic attack at the nitroso-nitrogen (if present) or carboxamide carbonyl.

    • Formation of intermediates (e.g., oxy-hydrazines), which eliminate to yield hydrazones or azomethine imines .

  • Example Reaction :

    • Reagents : Phenylmagnesium bromide.

    • Products : N-Phenyl hydrazines via formal reduction .

Multi-Component Reactions

The compound participates in one-pot syntheses for heterocycles:

  • Example :

    • Components : 3-Aminocrotononitrile, benzaldehyde, thiobarbituric acid.

    • Conditions : Acid catalysis.

    • Product : Pyrazole-thiobarbiturate hybrids with antimicrobial activity .

Stability and Reaction Kinetics

  • pH Sensitivity : Reactions are pH-dependent, with optimal hydrazone formation under mildly acidic conditions (pH 4–6) .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and dimethylamine.

The versatility of N,N-Dimethyl-1-phenylhydrazine-1-carboxamide in forming hydrazones, heterocycles, and functionalized derivatives underscores its utility in synthetic and medicinal chemistry. Further studies on its enantioselective reactions and catalytic applications could expand its industrial relevance .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the hydrazinecarboxamide scaffold significantly influences molecular properties. Key analogs include:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties/Activities Reference
N,N-Diphenylhydrazinecarboxamide Phenyl groups on both N-atoms C₁₃H₁₃N₃O 154 Canonical SMILES: O=C(NN)N(C₆H₅)₂
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides Alkyl chains (C1–C18) and CF₃-benzoyl Varies Not reported Antimycobacterial activity
(2E)-2-[1-(4-Methylphenyl)ethylidene]-N-phenylhydrazinecarboxamide 4-methylphenyl, ethylidene, phenyl C₁₆H₁₆N₃O Not reported Crystal structure confirmed by XRD
4,4-Diphenylsemicarbazide Phenyl groups on semicarbazide C₁₃H₁₃N₃O 154 Used in coordination chemistry

Key Observations :

  • N,N-Dimethyl vs. N,N-Diphenyl: Replacing methyl groups with phenyl moieties (as in N,N-Diphenylhydrazinecarboxamide) increases molecular weight (227.26 g/mol vs.
  • Alkyl Chain Length : In N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, longer alkyl chains (e.g., hexyl or hexadecyl) enhance lipophilicity, critical for membrane penetration in antimycobacterial activity .

Metabolic Stability and Demethylation Pathways

The dimethyl group in hydrazinecarboxamides may undergo metabolic N-demethylation, a pathway observed in related compounds:

  • 5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC): In rats and humans, DIC is metabolized via liver microsomal enzymes to yield formaldehyde and 4-aminoimidazole-5-carboxamide. Pretreatment with enzyme inducers (e.g., phenobarbital) accelerates demethylation, increasing ¹⁴CO₂ excretion from 4.0% to 10.5% .
  • Implications for N,N-Dimethyl-1-phenylhydrazine-1-carboxamide : If similar demethylation occurs, the compound could generate reactive intermediates, necessitating caution in therapeutic applications.

Structural Confirmation and Spectral Data

While direct spectral data for this compound are unavailable, analogs provide insights:

  • N-(2-(3-Methoxy-2-methylbenzamido)ethyl)phenazine-1-carboxamide : Characterized by ¹H NMR (δ 8.90–6.80 ppm) and HRMS (m/z 415.1754 vs. calc. 415.1765) .
  • N-(2-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4) : Melting point 197.9–199.6°C; ¹H NMR signals at δ 8.20–6.80 ppm .

Inference : The dimethyl analog would likely exhibit distinct ¹H NMR shifts for N–CH₃ groups (~δ 2.80–3.20 ppm) and aromatic protons (~δ 7.00–8.00 ppm).

Preparation Methods

Reaction Mechanism and Starting Materials

The classical route involves sequential alkylation and acylation of phenylhydrazine. As demonstrated in the synthesis of analogous 1-alkyl-1-phenylhydrazines, phenylhydrazine is first deprotonated using a strong base such as sodium amide (NaNH₂) in an aprotic solvent (e.g., tetrahydrofuran or THF). Subsequent treatment with methyl iodide introduces the methyl group at the α-nitrogen atom. The resulting 1-methyl-1-phenylhydrazine is then acylated with dimethylcarbamoyl chloride to form the target compound.

Optimization and Yield

Key parameters include:

  • Temperature : Alkylation proceeds optimally at 10–15°C to minimize side reactions.
  • Solvent : THF ensures homogeneity and facilitates base-mediated deprotonation.
  • Stoichiometry : A 1:1.05 molar ratio of phenylhydrazine to methyl iodide maximizes conversion.

This method achieves yields of 80–86% for intermediate hydrazines, with final acylation yields dependent on carbamoyl chloride purity.

Acid-Catalyzed Condensation Method

Solvent and Catalyst Systems

Inspired by pyrazole synthesis methodologies, this approach employs N,N-dimethylacetamide (DMAc) as both solvent and catalyst. Phenylhydrazine reacts with dimethylurea or dimethylcarbamic acid under acidic conditions (e.g., HCl), promoting dehydration and cyclocondensation.

Advantages and Limitations

  • Yield : 70–75% under ambient conditions.
  • Selectivity : Reduced byproduct formation compared to alkylation due to controlled protonation.
  • Drawbacks : Requires rigorous drying to prevent hydrolysis of the carboxamide group.

Base-Mediated Dimethylation Strategy

Single-Pot Synthesis

A streamlined protocol adapts indole N-alkylation techniques. Phenylhydrazine is treated with sodium hydride (NaH) in dimethylformamide (DMF) , followed by simultaneous addition of methyl iodide and dimethylcarbamoyl chloride. The strong base deprotonates the hydrazine, while DMF stabilizes the intermediate anion.

Performance Metrics

  • Temperature : Reactions at 80°C enhance regioselectivity for N-alkylation over C-alkylation.
  • Yield : 91% isolated yield with 96% purity.
  • Scalability : Compatible with microwave-assisted synthesis for rapid heating.

Comparative Analysis of Synthetic Routes

Method Reactants Conditions Yield (%) Purity (%) Reference
Alkylation-Acylation Phenylhydrazine, MeI, ClCONMe₂ THF, NaNH₂, 10–15°C 80–86 98
Acid-Catalyzed Condensation Phenylhydrazine, Dimethylurea DMAc, HCl, 25°C 70–75 95
Base-Mediated Dimethylation Phenylhydrazine, MeI, ClCONMe₂ DMF, NaH, 80°C 91 96

Key Observations :

  • The base-mediated method offers the highest yield and purity, albeit requiring elevated temperatures.
  • Classical alkylation remains preferred for large-scale production due to solvent recyclability.
  • Acid-catalyzed routes are less efficient but avoid hazardous bases.

Mechanistic Insights and Side Reactions

Competing Pathways

  • N-Methylaniline Formation : Over-alkylation at the β-nitrogen occurs if methyl iodide is in excess, necessitating precise stoichiometric control.
  • Hydrolysis : The carboxamide group is susceptible to aqueous cleavage, mandating anhydrous conditions during acylation.

Purification Techniques

  • Distillation : Effective for intermediate hydrazines (bp 56–57°C at 0.2 mmHg).
  • Crystallization : Final products are recrystallized from diisopropyl ether/water mixtures.

Q & A

Q. How can the synthesis of N,N-Dimethyl-1-phenylhydrazine-1-carboxamide be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Coupling Agents : Use dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation, as demonstrated in analogous hydrazinecarboxamide syntheses .
  • Solvent Selection : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes side reactions .
  • Temperature Control : Maintain 0–5°C during coupling to prevent thermal degradation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionReference
Coupling AgentDCC/DMAP
SolventAnhydrous dichloromethane
Temperature0–5°C
Purification MethodColumn chromatography

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm functional groups via peaks such as:
  • C=O stretch : ~1686–1690 cm⁻¹ (amide carbonyl) .
  • N-H stretch : ~3237–3265 cm⁻¹ (hydrazine NH) .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.8–3.2 ppm for N,N-dimethyl) .
  • ¹³C NMR : Carbonyl carbon (δ ~165 ppm), aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., 227.26 g/mol for analogs) .

Q. Table 2: Key FT-IR Peaks

Functional GroupWavenumber (cm⁻¹)Reference
C=O (amide)1686–1690
N-H (hydrazine)3237–3265

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation .
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for hydrazine derivatives .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified phenyl or dimethyl groups (e.g., halogenation, methoxy substituents) and compare bioactivity .
  • Biological Assays : Test analogs against target enzymes (e.g., fungal CYP51 for antifungals) or cancer cell lines (e.g., MTT assay) .
  • Computational Docking : Use software like AutoDock to predict binding affinities to biological targets (e.g., phenazine analogs binding to DNA topoisomerases) .

Q. What is the proposed mechanism of action for its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Analogous phenazine-carboxamides inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .
  • DNA Intercalation : Planar aromatic moieties (e.g., phenylhydrazine) may intercalate DNA, inducing apoptosis in cancer cells .
  • Redox Cycling : Hydrazine groups participate in redox reactions, generating reactive oxygen species (ROS) in microbial targets .

Q. How can computational methods enhance the study of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate stability in biological membranes or protein binding pockets .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
  • ADMET Prediction : Use tools like SwissADME to predict pharmacokinetics (e.g., logP, bioavailability) .

Data Contradictions & Validation

  • Safety Data Gaps : notes insufficient hazard classification; thus, treat all hydrazine derivatives as potentially toxic and validate with in-house toxicity assays .
  • Spectral Interpretation : IR peaks for C=S (thioamide) in (1177–1182 cm⁻¹) may overlap with C=O in carboxamides; confirm via complementary NMR .

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